molecular formula C9H9FO3 B14391915 3-[(Fluoromethoxy)methyl]benzoic acid CAS No. 89540-45-4

3-[(Fluoromethoxy)methyl]benzoic acid

Cat. No.: B14391915
CAS No.: 89540-45-4
M. Wt: 184.16 g/mol
InChI Key: GHFQPVZUQRKUMN-UHFFFAOYSA-N
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Description

3-[(Fluoromethoxy)methyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a fluoromethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Fluoromethoxy)methyl]benzoic acid typically involves the introduction of a fluoromethoxy group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with a fluoromethylating agent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[(Fluoromethoxy)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Substituted benzoic acid derivatives.

    Reduction: Reduced benzoic acid derivatives.

Scientific Research Applications

3-[(Fluoromethoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Fluoromethoxy)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoic acid core can undergo various transformations, affecting the overall activity of the compound.

Comparison with Similar Compounds

    3-Fluorobenzoic acid: Similar in structure but lacks the methoxy group.

    3-Methylbenzoic acid: Contains a methyl group instead of a fluoromethoxy group.

    3-Methoxybenzoic acid: Contains a methoxy group instead of a fluoromethoxy group.

Uniqueness: 3-[(Fluoromethoxy)methyl]benzoic acid is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

89540-45-4

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-(fluoromethoxymethyl)benzoic acid

InChI

InChI=1S/C9H9FO3/c10-6-13-5-7-2-1-3-8(4-7)9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

GHFQPVZUQRKUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COCF

Origin of Product

United States

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